molecular formula C23H27N5O4 B6419811 8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 900268-37-3

8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B6419811
CAS No.: 900268-37-3
M. Wt: 437.5 g/mol
InChI Key: LAVQHFLPLIAVLD-UHFFFAOYSA-N
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Description

The compound 8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a heterocyclic purine-dione derivative with a complex substitution pattern. Its core structure comprises an imidazo[1,2-g]purine-dione scaffold, modified at positions 1, 3, 6, 7, and 8 with methyl, propenyl, and 3,4-dimethoxyphenethyl groups.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-7-11-27-21(29)19-20(25(4)23(27)30)24-22-26(14(2)15(3)28(19)22)12-10-16-8-9-17(31-5)18(13-16)32-6/h7-9,13H,1,10-12H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVQHFLPLIAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The propenyl group at position 3 introduces unsaturation, which may influence conformational flexibility compared to saturated chains in other purine-diones .

Functional and Bioactivity Comparisons

Similarity Indexing and Tanimoto Coefficients

Using Tanimoto coefficient-based similarity indexing (as applied to aglaithioduline vs. SAHA in ), the target compound likely shares >60% similarity with purine-diones bearing aromatic substituents (e.g., 1,3-dipropyl-8-thioxo-purine-2,6-dione) . However, its dissimilarity to non-aromatic analogues (e.g., 879442-23-6) would be higher (>40%), reflecting divergent bioactivity profiles .

Bioactivity Clustering and Target Interactions

Hierarchical clustering of bioactivity profiles () suggests that the target compound may group with purine-diones showing HDAC inhibition or kinase modulation , given its structural resemblance to SAHA-like molecules with aromatic moieties . In contrast, alkyl-substituted purine-diones (e.g., 879442-23-6) may cluster with compounds targeting nucleotide-binding domains .

Molecular Networking and Fragmentation Patterns

Molecular networking () would classify the target compound in a cluster with other imidazo-purine-diones , linked by high cosine scores (>0.8) due to shared fragmentation patterns (e.g., cleavage at the purine-dione core). This contrasts with thiazolo-purine-diones (), which form separate clusters due to divergent fragmentation pathways .

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models () predict that the 3,4-dimethoxyphenethyl group enhances target binding through π-π stacking and hydrogen bonding, while the propenyl group may reduce metabolic stability compared to saturated chains . These predictions align with studies showing that bulky aromatic substituents improve HDAC inhibitory activity in purine-diones .

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